molecular formula C5H4F3N3O B12874076 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide

2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide

Cat. No.: B12874076
M. Wt: 179.10 g/mol
InChI Key: MGQYFSCUAFDIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C5H4F3N3O It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of appropriate safety measures and equipment to handle the reactive intermediates and maintain anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of trifluoroacetamide derivatives.

    Reduction: Formation of trifluoroethylamines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone
  • 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-nitrosofurazan-3-yl)acetamide

Comparison: 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)4(12)11-3-1-9-10-2-3/h1-2H,(H,9,10)(H,11,12)

InChI Key

MGQYFSCUAFDIRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.